

# Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of JNJ-28583867

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-28583867 |           |  |  |  |
| Cat. No.:            | B10849625    | Get Quote |  |  |  |

This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of **JNJ-28583867**, a potent and selective histamine H3 (H3) receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily derived from preclinical studies in rodent models.

## **Core Pharmacokinetic Parameters**

The oral bioavailability and half-life of **JNJ-28583867** have been characterized in rats. This data is crucial for understanding the compound's potential for oral administration and its duration of action.

| Parameter                    | Species | Dose (Oral) | Value     | Citation |
|------------------------------|---------|-------------|-----------|----------|
| Oral<br>Bioavailability      | Rat     | 10 mg/kg    | 32%       | [1][2]   |
| Half-life (t½)               | Rat     | 10 mg/kg    | 6.9 hours | [1][2]   |
| Maximum Concentration (Cmax) | Rat     | 10 mg/kg    | 260 ng/ml | [1][2]   |

# **Mechanism of Action and In Vitro Potency**



**JNJ-28583867** functions as a dual-action compound, targeting both the histamine H3 receptor and the serotonin transporter. Its high affinity for these targets underscores its potential therapeutic efficacy.

| Target                       | Parameter | Value (nM) | Citation     |
|------------------------------|-----------|------------|--------------|
| Histamine H3<br>Receptor     | Ki        | 10.6       | [1][2][3][4] |
| Serotonin Transporter (SERT) | Ki        | 3.7        | [1][2][3][4] |

The compound exhibits over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters, indicating a targeted mechanism of action.[1][2]

## **Signaling Pathway and Physiological Effects**

JNJ-28583867's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function, which normally inhibits histamine release. This leads to increased histaminergic neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases the synaptic concentration of serotonin, a key mechanism for antidepressant action.





Click to download full resolution via product page

Dual mechanism of action for JNJ-28583867.

## **Experimental Protocols**

The following sections summarize the methodologies used in the preclinical evaluation of **JNJ-28583867**.

The pharmacokinetic profile of **JNJ-28583867** was assessed following both oral (p.o.) and intravenous (i.v.) administration to determine its bioavailability and half-life.





#### Click to download full resolution via product page

Workflow for pharmacokinetic assessment.

- Subjects: Male Sprague Dawley Rats (approximately 300g body weight) were used, with three animals per administration route.[5]
- Formulation and Dosing:
  - For oral administration, JNJ-28583867 was formulated at 1 mg/ml in 0.5% hydroxypropyl methyl cellulose and delivered at a volume of 10 ml/kg.[5]
  - For intravenous dosing, the compound was formulated at 1 mg/ml in 5% dextrose in water and administered at a volume of 1 ml/kg.[5]
- Data Analysis: Plasma concentrations of JNJ-28583867 were measured over time to calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma concentration determination was not detailed in the publication.

Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3 receptors and serotonin transporters in the rat brain following subcutaneous administration.

- Methodology: After subcutaneous administration of JNJ-28583867, the compound was found
  to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1
  mg/kg).[1][2]</li>
- Results:
  - A maximal ex vivo occupancy of the H3 receptor was observed with an ED50 of less than
     0.3 mg/kg s.c.[5]



- Maximal ex vivo occupancy of SERT was seen at 3 mg/kg s.c., with an ED50 also below
   0.3 mg/kg s.c.[5]
- Antidepressant-like Activity: The mouse tail suspension test was used to evaluate the
  antidepressant effects of JNJ-28583867. Oral administration of 3-30 mg/kg demonstrated
  antidepressant-like activity.[1][2]
- Wakefulness Promotion: Electroencephalography (EEG) and electromyography (EMG) were
  used to monitor sleep-wake cycles in rats. Subcutaneous administration of JNJ-28583867
  (1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in
  NREM sleep.[1][2]
- Neurochemical Analysis: In vivo microdialysis in rats was used to measure extracellular levels of neurotransmitters in the brain. JNJ-28583867 significantly increased cortical extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller increases in norepinephrine and dopamine were also noted.[1][2]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of JNJ-28583867]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10849625#jnj-28583867-oral-bioavailability-and-half-life]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com